5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol

Descripción

Significance of Heterocyclic Compounds in Contemporary Chemistry

Heterocyclic compounds are fundamental to the development of new pharmaceuticals, agrochemicals, and functional materials. Their unique structural and electronic properties allow for diverse interactions with biological targets and the creation of materials with tailored characteristics.

The 1,3,4-thiadiazole (B1197879) ring is a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. This nucleus is a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Its derivatives are known to exhibit a wide range of biological effects, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govmdpi.comresearchgate.net The sulfur atom in the ring enhances lipid solubility, which can improve a compound's ability to cross biological membranes. researchgate.net

Table 1: Reported Biological Activities of 1,3,4-Thiadiazole Derivatives

| Biological Activity |

| Anticancer |

| Antimicrobial |

| Anti-inflammatory |

| Anticonvulsant |

| Diuretic |

| Antiviral |

| Antitubercular |

This table is representative of the broad range of activities reported for the 1,3,4-thiadiazole scaffold and is not exhaustive.

The 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol Structural Framework: An Overview of its Academic Relevance

The combination of the 1,3,4-thiadiazole and pyridine (B92270) rings into a single molecule, as seen in this compound, creates a hybrid structure with the potential for unique and enhanced biological activities. The thiol (-SH) group at the 2-position of the thiadiazole ring provides a reactive site for further chemical modification, allowing for the synthesis of a diverse library of derivatives.

While much of the research on pyridyl-thiadiazoles has focused on the 2- and 4-pyridyl isomers, the 3-pyridyl isomer presents a distinct electronic and steric profile that is of academic interest for structure-activity relationship (SAR) studies. These studies are crucial for understanding how the spatial arrangement of atoms in a molecule affects its biological activity. The synthesis and evaluation of the 3-pyridyl isomer and its derivatives contribute to a more comprehensive understanding of the chemical space of this class of compounds. researchgate.net

Historical Context and Evolution of Research on Thiadiazole-Pyridine Hybrids

The interest in hybrid molecules containing both thiadiazole and pyridine moieties has grown over the past few decades, driven by the continued search for new therapeutic agents. eurekaselect.com Early research in this area was often exploratory, with chemists synthesizing novel heterocyclic systems and screening them for a wide range of biological activities.

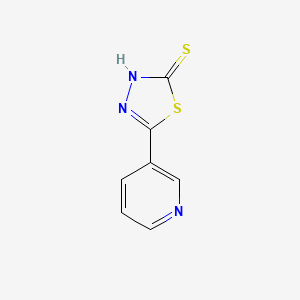

Structure

2D Structure

Propiedades

IUPAC Name |

5-pyridin-3-yl-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S2/c11-7-10-9-6(12-7)5-2-1-3-8-4-5/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGZFPMDTJXQEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415399 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28819-38-7 | |

| Record name | 5-(Pyridin-3-yl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Pyridin 3 Yl 1,3,4 Thiadiazole 2 Thiol and Its Derivatives

Fundamental Synthetic Approaches to 1,3,4-Thiadiazole (B1197879) Scaffolds

The 1,3,4-thiadiazole ring is a common structural motif in a variety of pharmacologically active compounds. Its synthesis has been extensively studied, with several reliable methods developed for its construction.

Cyclization Reactions from Thiosemicarbazide (B42300) Derivatives

A prevalent and efficient method for the synthesis of 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide or its derivatives. mdpi.com This approach typically involves the reaction of a thiosemicarbazide with a one-carbon synthon, such as a carboxylic acid, acid chloride, or orthoester. The reaction proceeds through a nucleophilic attack of the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid derivative, followed by an intramolecular cyclization and dehydration to form the aromatic thiadiazole ring. mdpi.com The choice of cyclizing agent can influence the reaction conditions and yields. For instance, strong acids like sulfuric acid or phosphorus oxychloride are often employed to facilitate the dehydration step. ijiras.com

The general mechanism involves the formation of a thioacylhydrazine intermediate which then undergoes ring closure. The versatility of this method lies in the wide availability of substituted thiosemicarbazides and carboxylic acid derivatives, allowing for the introduction of various substituents at the 2- and 5-positions of the thiadiazole ring.

Ring-Closure Strategies for 1,3,4-Thiadiazole Formation

Beyond the use of thiosemicarbazides, other ring-closure strategies have been developed for the formation of the 1,3,4-thiadiazole ring. One notable method involves the reaction of thiohydrazides with various one-carbon sources. For example, the reaction of a thiohydrazide with an orthoester can lead to the formation of a 2,5-disubstituted 1,3,4-thiadiazole. bu.edu.eg

Another strategy involves the oxidative cyclization of thiosemicarbazones. This method has been employed for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Additionally, dithiocarbazates have been utilized as precursors, which can be cyclized with various reagents to afford the 1,3,4-thiadiazole core. connectjournals.com The choice of a specific ring-closure strategy often depends on the desired substitution pattern and the availability of starting materials.

Targeted Synthesis of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol

The targeted synthesis of this compound typically begins with nicotinic acid (pyridine-3-carboxylic acid) or its corresponding hydrazide. A common and effective method involves the reaction of nicotinic acid hydrazide with carbon disulfide in a basic medium, such as potassium hydroxide (B78521) in ethanol. mdpi.com

The reaction proceeds in a one-pot fashion where the nicotinic acid hydrazide first reacts with carbon disulfide to form a dithiocarbazate intermediate. This intermediate then undergoes intramolecular cyclization upon heating, with the elimination of a molecule of water, to yield the potassium salt of this compound. Subsequent acidification of the reaction mixture with an acid, such as hydrochloric acid, precipitates the desired product. This method is generally high-yielding and provides a direct route to the target compound.

Functionalization and Derivatization Pathways

Further diversification of the this compound scaffold can be achieved through functionalization at various positions, including the sulfur and nitrogen atoms of the thiadiazole ring, as well as the pyridine (B92270) ring itself.

Alkylation and Acylation at the Sulfur and Nitrogen Centers

The thiol group at the 2-position of the 1,3,4-thiadiazole ring is nucleophilic and can readily undergo S-alkylation and S-acylation reactions. Alkylation with various alkyl halides in the presence of a base affords the corresponding 2-(alkylthio) derivatives. Similarly, acylation with acyl chlorides or anhydrides yields the 2-(acylthio) analogues.

The nitrogen atoms within the thiadiazole ring can also be sites for functionalization. While direct N-alkylation or N-acylation of the thiadiazole ring can be challenging, these modifications are often achieved on precursor molecules or under specific reaction conditions. The exocyclic amino group in 2-amino-5-substituted-1,3,4-thiadiazoles is also a common site for acylation, leading to the formation of amide derivatives. mdpi.com

Below is a table summarizing representative functionalization reactions at the sulfur and nitrogen centers of 1,3,4-thiadiazole-2-thiol (B7761032) derivatives.

| Reagent | Reaction Type | Product Type | Reference |

| Alkyl Halide (e.g., CH₃I) | S-Alkylation | 2-(Alkylthio)-1,3,4-thiadiazole | connectjournals.com |

| Acyl Chloride (e.g., CH₃COCl) | N-Acylation (on amino derivative) | 2-(Acetylamino)-1,3,4-thiadiazole | mdpi.com |

| Chloroacetyl chloride | N-Acylation (on amino derivative) | 2-(Chloroacetamido)-1,3,4-thiadiazole | mdpi.com |

Modifications of the Pyridine Ring System

The pyridine ring of this compound is an aromatic heterocycle and can undergo various substitution reactions. The reactivity of the pyridine ring is influenced by the nitrogen atom, which is electron-withdrawing and deactivates the ring towards electrophilic aromatic substitution. Electrophilic attack, when it occurs, is generally directed to the 3- and 5-positions relative to the ring nitrogen. However, due to the deactivating nature of the nitrogen, harsh reaction conditions are often required.

Conversely, the pyridine ring is more susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group at these positions facilitates the reaction. The reactivity of the pyridine ring can also be modulated by N-oxidation to form the corresponding pyridine N-oxide, which alters the electronic properties of the ring and can facilitate certain substitution patterns.

Introduction of Complementary Heterocyclic and Acyclic Substructures

The this compound scaffold serves as a versatile platform for chemical modification, primarily at the thiol group. This allows for the introduction of a wide array of both cyclic and acyclic moieties, leading to the creation of novel derivatives with diverse potential applications.

One common strategy involves the S-alkylation of the thiol group. For instance, reacting the parent compound with various benzyl (B1604629) halides can introduce substituted benzylthio groups. mdpi.com This approach has been used to synthesize a series of S-benzyl derivatives. mdpi.com Similarly, reactions with α-haloketones, such as phenacyl bromides, lead to the formation of keto-thioether linkages, incorporating aromatic and carbonyl functionalities into the molecule. researchgate.net

The introduction of other heterocyclic rings is another key area of development. This can be achieved by reacting the core thiadiazole with reagents that already contain a heterocyclic moiety. For example, derivatives incorporating the 1,2,3-triazole ring system have been synthesized. nih.govmdpi.com In a typical reaction, a starting material like 1-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be converted into a reactive intermediate that subsequently forms a 1,3,4-thiadiazole derivative. nih.govmdpi.com This methodology links the pyridine-thiadiazole scaffold to other biologically relevant heterocyclic systems. nih.gov

Furthermore, the synthesis of Schiff bases represents a method to introduce a variety of substructures. Although often starting from the analogous 5-amino-1,3,4-thiadiazole-2-thiol (B144363), the principle involves condensation with aldehydes. This has been demonstrated by reacting the amino-thiadiazole with (furan-2-yl)methanol to produce an imine derivative, thereby incorporating a furan (B31954) ring. jmchemsci.com These imine derivatives can also feature thiobenzyl groups, combining both acyclic and heterocyclic additions. gavinpublishers.com

The following table summarizes examples of substructures introduced onto the 1,3,4-thiadiazole-2-thiol core, based on methodologies applicable to the 5-pyridin-3-yl variant.

| Starting Material | Reagent | Resulting Substructure at Position 2 | Derivative Class |

| 5-Amino-1,3,4-thiadiazole-2-thiol | Benzyl chloride | -S-CH₂-C₆H₅ | S-alkylated thiadiazole |

| 5-Amino-1,3,4-thiadiazole-2-thiol | 2-Bromo-1-phenylethan-1-one | -S-CH₂-CO-C₆H₅ | Keto-thioether |

| Hydrazone of a 1,2,3-triazole ketone | Hydrazonoyl halides | 1,2,3-Triazole containing moiety | Heterocyclic hybrid |

| 5-Amino-1,3,4-thiadiazole-2-thiol | (Furan-2-yl)methanol | Imine with furan ring | Schiff Base |

Green Chemistry Principles in the Synthesis of Thiadiazole Derivatives

The application of green chemistry principles to the synthesis of 1,3,4-thiadiazole derivatives is gaining traction, aiming to reduce the environmental impact of chemical processes. These approaches focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.

One prominent green synthetic technique is the use of microwave irradiation. Microwave-assisted synthesis has been successfully employed to produce fluorinated thieno[2,3-d]pyrimidine (B153573) derivatives that incorporate a 1,3,4-thiadiazole ring. researchgate.net This method offers significant advantages over conventional heating, including dramatically reduced reaction times, milder reaction conditions, and often higher yields. researchgate.net The purification process is also frequently simplified. researchgate.net

Solvent-free synthesis is another green chemistry approach that has been applied to the production of 1,3,4-thiadiazole analogues. By performing reactions without a solvent, chemists can eliminate a major source of chemical waste and avoid the use of potentially toxic or volatile organic compounds. mdpi.com

The one-pot synthesis is a further strategy that aligns with green chemistry principles by improving process efficiency. A convenient one-pot method has been developed for synthesizing 5-amino-1,3,4-thiadiazole-2-thiol derivatives, which reduces the need for isolating intermediates and minimizes waste from multiple reaction and purification steps. researchgate.net

These green methodologies represent a significant step towards more sustainable practices in the synthesis of this compound and its related compounds.

| Green Chemistry Principle | Synthetic Application in Thiadiazole Synthesis | Advantages |

| Energy Efficiency | Microwave-assisted synthesis of thiadiazole-containing heterocycles. researchgate.net | Reduced reaction times, milder conditions, improved yields. researchgate.net |

| Waste Prevention | Solvent-free synthesis of 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives. mdpi.com | Elimination of solvent waste, avoidance of toxic solvents. |

| Process Efficiency | One-pot synthesis of 5-amino-1,3,4-thiadiazole-2-thiol derivatives. researchgate.net | Fewer workup and purification steps, reduced material loss. |

Spectroscopic and Structural Characterization of 5 Pyridin 3 Yl 1,3,4 Thiadiazole 2 Thiol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations of the signals, the precise structure of 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol can be confirmed.

In the ¹H-NMR spectrum of this compound, specific signals corresponding to the protons of the pyridine (B92270) ring and the labile proton of the thiol/thione group are expected. The pyridine ring contains four aromatic protons, which would typically appear in the downfield region of the spectrum (generally δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current and the electronegative nitrogen atom.

The expected signals for the pyridine protons would exhibit characteristic splitting patterns (multiplicities) based on their coupling with adjacent protons. Furthermore, a broad singlet is anticipated for the N-H or S-H proton, the chemical shift of which can be highly dependent on the solvent, concentration, and temperature. The integration of these peaks would correspond to the number of protons they represent, confirming the presence of the pyridyl group and the single labile proton.

Table 1: Expected ¹H-NMR Signals for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Pyridine H | 7.0 - 9.0 | Multiplets (dd, ddd, etc.) | 4H |

The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, a total of seven distinct carbon signals are expected, as there are seven chemically non-equivalent carbon atoms in the structure (five in the pyridine ring and two in the thiadiazole ring).

The carbons of the pyridine ring would resonate in the aromatic region (typically δ 120-150 ppm). The two carbons of the 1,3,4-thiadiazole (B1197879) ring are expected to appear further downfield, often in the range of δ 150-180 ppm, due to the influence of the adjacent sulfur and nitrogen atoms. Specifically, the C=S carbon of the thione tautomer would be found at the lower end of this range. libretexts.org The chemical shifts provide diagnostic evidence for the presence and electronic environment of both heterocyclic rings.

Table 2: Expected ¹³C-NMR Resonances for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C | 120 - 150 |

| Thiadiazole C | 150 - 170 |

Vibrational Spectroscopy: Infrared (IR) Spectroscopic Insights

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrations include N-H stretching (around 3100-3300 cm⁻¹) and C=S stretching (around 1250-1270 cm⁻¹), which are indicative of the dominant thione tautomer. nih.gov A weak S-H stretching band (around 2500-2600 cm⁻¹) might be observed if the thiol tautomer is present in a detectable amount. Other important signals include C=N stretching vibrations (around 1600-1650 cm⁻¹) from both the thiadiazole and pyridine rings, and aromatic C-H stretching (above 3000 cm⁻¹). nih.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretch | ~3000 - 3100 |

| N-H (Thione) | Stretch | ~3100 - 3300 |

| S-H (Thiol) | Stretch (Weak) | ~2500 - 2600 |

| C=N | Stretch | ~1600 - 1650 |

| C=C (Aromatic) | Stretch | ~1400 - 1600 |

Note: The presence and intensity of these bands depend on the predominant tautomeric form and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (molecular formula C₇H₅N₃S₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass (195.00).

Electron ionization mass spectrometry (EI-MS) would also provide information about the molecule's structure through its fragmentation pattern. Common fragmentation pathways could involve the cleavage of the bond between the two heterocyclic rings, leading to fragments corresponding to the pyridyl cation and the thiadiazole-thiol radical cation, or vice versa. The analysis of these fragment ions helps to piece together the molecular structure and confirm the connectivity of the pyridine and thiadiazole rings.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecule's conformation in the crystal lattice.

A single-crystal X-ray diffraction analysis of this compound would confirm the planarity of the heterocyclic rings and determine the dihedral angle between them. Crucially, it would also identify the dominant tautomeric form (thiol or thione) in the solid state by locating the position of the hydrogen atom on either the sulfur or nitrogen atom. Furthermore, this analysis reveals details about intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing arrangement.

Tautomeric Equilibria Analysis (Thiol-Thione Forms)

The compound this compound can exist in two tautomeric forms: the thiol form, which contains an S-H group, and the thione form, which has a C=S group and an N-H bond within the ring. The equilibrium between these two forms is a key aspect of its chemistry. nih.gov

Spectroscopic evidence is crucial for analyzing this equilibrium. In IR spectroscopy, the presence of a strong C=S absorption band alongside an N-H stretching band strongly suggests that the thione form is predominant in the solid state. researchgate.net In ¹H-NMR, the chemical shift of the labile proton can provide clues, although its position is highly variable. Theoretical quantum chemical calculations are often used in conjunction with experimental data to determine the relative stabilities of the tautomers, confirming that the thione form is generally the more stable species for mercaptothiadiazoles. researchgate.net The synthesis of derivatives through reactions that are specific to one tautomer can also provide chemical evidence for the position of the equilibrium. nih.gov

Computational and Theoretical Investigations of 5 Pyridin 3 Yl 1,3,4 Thiadiazole 2 Thiol Systems

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to model molecular properties. These methods are crucial for obtaining detailed information about geometry, electronic distribution, and spectroscopic characteristics, which are often difficult to determine experimentally.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic properties of 1,3,4-thiadiazole (B1197879) systems due to its favorable balance between computational cost and accuracy. dergipark.org.trnih.gov DFT calculations are used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy state on the potential energy surface. researchgate.net

For 1,3,4-thiadiazole derivatives, geometry optimization is typically performed using functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), to accurately model electron distribution. nih.gov These calculations provide precise values for bond lengths, bond angles, and dihedral angles. The electronic structure is elucidated through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The distribution and energy of these orbitals are fundamental to understanding the molecule's stability and reactivity. nih.govacs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

| Parameter | Description | Representative Calculated Value |

| Bond Lengths (Å) | ||

| C=N (Thiadiazole) | The length of the double bond between carbon and nitrogen in the ring. | ~ 1.30 - 1.36 Å |

| C-S (Thiadiazole) | The length of the single bond between carbon and sulfur in the ring. | ~ 1.75 - 1.80 Å |

| N-N (Thiadiazole) | The length of the single bond between the two nitrogen atoms. | ~ 1.36 - 1.40 Å |

| C-C (Pyridine-Link) | The length of the bond connecting the pyridine (B92270) and thiadiazole rings. | ~ 1.47 - 1.50 Å |

| Bond Angles (°) | ||

| C-N-N | The angle within the thiadiazole ring. | ~ 110 - 115° |

| N-C-S | The angle within the thiadiazole ring. | ~ 112 - 117° |

| Electronic Properties | ||

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 to -7.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 to -2.0 eV |

| Energy Gap (ΔE) | The difference between LUMO and HOMO energies, indicating stability. | ~ 4.5 - 5.5 eV |

A significant application of DFT is the prediction of spectroscopic data, which serves as a powerful complement to experimental characterization. dergipark.org.tr By performing frequency calculations on the optimized geometry, a theoretical vibrational spectrum (Infrared and Raman) can be generated. acs.org The calculated frequencies correspond to specific vibrational modes, such as N-H stretches, C=N stretches within the rings, and C-S vibrations. jmchemsci.com Comparing these theoretical spectra with experimental FT-IR data helps confirm the molecular structure and the successful synthesis of the target compound. dergipark.org.trresearchgate.net

Similarly, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be calculated. dergipark.org.trnih.gov These calculations predict the chemical shifts of different nuclei in the molecule based on their electronic environment. Discrepancies between calculated and experimental shifts can often be explained by solvent effects or intermolecular interactions, such as hydrogen bonding in the solid state. dergipark.org.tr

| Vibrational Mode | Functional Group | Representative Calculated Wavenumber (cm⁻¹) |

| N-H Stretch | Thiol/Amide group in thione tautomer | 3100 - 3300 |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 |

| C=S Stretch | Thione group | 1050 - 1250 |

| C=N Stretch | Thiadiazole & Pyridine Rings | 1550 - 1650 |

| C-S-C Vibration | Thiadiazole Ring | 650 - 750 |

Key descriptors include:

HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron to a higher energy state. nih.gov

Ionization Potential (I): The energy required to remove an electron (approximated as -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -E_LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2. Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, indicating its propensity to act as an electrophile. researchgate.net

Furthermore, Molecular Electrostatic Potential (MESP) maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites for chemical reactions. researchgate.netnih.gov

| Reactivity Descriptor | Formula | Implication for Reactivity |

| Ionization Potential (I) | I ≈ -E_HOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -E_LUMO | Energy released when accepting an electron. |

| Chemical Hardness (η) | η = (I - A) / 2 | High hardness indicates low reactivity. |

| Electronegativity (χ) | χ = (I + A) / 2 | Electron-attracting tendency. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Propensity to act as an electrophile. |

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used extensively in drug discovery to predict how a small molecule (ligand) interacts with a biological macromolecule, typically a protein or enzyme (target). nih.govmdpi.com These studies are crucial for understanding the mechanism of action and for designing more potent derivatives.

Molecular docking simulations place the ligand into the binding site of a target protein and evaluate the interactions between them. For heterocyclic systems like 1,3,4-thiadiazoles, several types of non-covalent interactions are key to stable binding. nih.gov

Common interactions observed for this class of compounds include:

Hydrogen Bonds: The nitrogen atoms in the pyridine and thiadiazole rings, as well as the N-H or S-H group of the thiol/thione tautomer, can act as hydrogen bond acceptors or donors, respectively. nih.gov They frequently interact with amino acid residues like MET, LYS, ASP, and GLN in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: The aromatic pyridine and thiadiazole rings can engage in hydrophobic interactions with nonpolar amino acid residues such as LEU, ILE, and VAL.

π-π Stacking/Interactions: The planar aromatic rings can stack with the rings of aromatic amino acids like PHE, TYR, and TRP, contributing significantly to binding affinity. nih.gov

Analysis of these interactions helps to rationalize the biological activity of a compound and provides a structural basis for its mechanism of action. nih.govresearchgate.net

| Interaction Type | Ligand Moiety Involved | Potential Interacting Amino Acid Residues |

| Hydrogen Bond (Acceptor) | Pyridine N, Thiadiazole N atoms | Gln, Asn, Ser, Arg, Lys |

| Hydrogen Bond (Donor) | Thiol S-H or Thione N-H | Asp, Glu, Main-chain C=O |

| Hydrophobic Interaction | Pyridine Ring, Thiadiazole Ring | Leu, Val, Ile, Ala, Met |

| π-π Stacking | Pyridine Ring, Thiadiazole Ring | Phe, Tyr, Trp, His |

| π-Cation Interaction | Pyridine Ring | Lys, Arg |

A primary goal of molecular docking is to predict the most favorable binding pose, or "binding mode," of a ligand within the active site of its target. nih.govmdpi.com The simulation generates multiple possible conformations and orientations, which are then ranked using a scoring function. The scoring function estimates the free energy of binding (ΔG_bind), often expressed as a "docking score" in units of kcal/mol. uowasit.edu.iq

A more negative docking score generally indicates a stronger binding affinity between the ligand and the target. jpsionline.com This predicted affinity can be used to rank a series of compounds and prioritize the most promising candidates for synthesis and experimental testing. nih.gov For instance, studies on thiadiazole derivatives targeting enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase or peptide deformylase have shown a strong correlation between lower (more negative) calculated binding energies and higher experimentally observed inhibitory activity. nih.gov These predictions are invaluable for structure-activity relationship (SAR) studies, guiding the modification of the lead compound to enhance its binding and, consequently, its biological effect. nih.gov

| Compound | Target Protein | Docking Score (kcal/mol) | Predicted Binding Energy (ΔG_bind, kcal/mol) |

| 5-Pyridin-3-yl-1,3,4-thiadiazole-2-thiol | EGFR Tyrosine Kinase | -9.5 to -10.5 | ~ -30 to -40 |

| Reference Inhibitor (e.g., Erlotinib) | EGFR Tyrosine Kinase | -10.0 to -11.0 | ~ -40 to -50 |

| This compound | Peptide Deformylase | -6.5 to -7.5 | ~ -70 to -80 |

| Reference Inhibitor (e.g., Actinonin) | Peptide Deformylase | -7.0 to -8.0 | ~ -75 to -85 |

Note: The values in the tables are representative and intended for illustrative purposes based on published data for structurally related compounds.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the behavior of molecules over time. For this compound, these simulations provide critical insights into its structural flexibility, stability, and the nature of its interactions with biological targets, which are essential for understanding its potential as a therapeutic agent.

The conformational landscape of a molecule dictates its ability to interact with specific biological targets. Molecular dynamics simulations of pyridine-based thiadiazole derivatives have been conducted to explore their dynamic behavior and conformational stability. researchgate.net In a typical simulation, the compound is placed in a simulated physiological environment, and its movements are tracked over a period, often extending to 100 nanoseconds. researchgate.net

These simulations can reveal the accessible conformations of this compound and the energy barriers between them. Understanding which conformations are most stable and frequently adopted is crucial for rational drug design, as it is these low-energy states that are most likely to be biologically active.

Table 1: Representative Parameters from a Molecular Dynamics Simulation for Stability Assessment This table is illustrative and based on typical findings for related compounds.

| Simulation Time (ns) | RMSD (Å) of Ligand | Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) |

|---|---|---|---|

| 0 | 0.0 | 3.5 | 350 |

| 20 | 2.1 | 3.6 | 340 |

| 40 | 2.3 | 3.5 | 345 |

| 60 | 2.2 | 3.6 | 342 |

| 80 | 2.5 | 3.7 | 355 |

| 100 | 2.4 | 3.6 | 348 |

Beyond conformational stability, MD simulations provide a dynamic picture of the interactions between a ligand and its target protein. These time-dependent interactions are fundamental to the molecule's biological activity. For pyridine-based thiadiazole derivatives, MD simulations have been employed to analyze the persistence and nature of intermolecular forces, such as hydrogen bonds and hydrophobic interactions, over the simulation period. researchgate.net

For instance, a simulation might reveal that the nitrogen atom of the pyridine ring in this compound consistently forms a hydrogen bond with a specific amino acid residue in a protein's active site. The stability of such bonds is a strong indicator of binding affinity. Studies on similar compounds have shown that potent inhibitors can form strong and sustained interactions, including stable hydrogen bond formations, with their target proteins. researchgate.net By tracking the distance and angle between potential hydrogen bond donors and acceptors over time, researchers can quantify the strength and occupancy of these crucial interactions. This detailed understanding of the dynamic binding mode is invaluable for optimizing the structure of the lead compound to enhance its potency and selectivity.

In Silico Prediction of Molecular Transport Properties

The journey of a drug molecule from administration to its site of action is governed by its physicochemical properties, which determine its absorption, distribution, metabolism, and excretion (ADME). In silico tools play a vital role in the early stages of drug discovery by predicting these properties, thereby helping to identify candidates with favorable pharmacokinetic profiles. For 1,3,4-thiadiazole derivatives, computational models are frequently used to estimate their drug-likeness and ADME properties. nih.govbiointerfaceresearch.com

These predictive models are often based on quantitative structure-property relationships (QSPR) and are trained on large datasets of known compounds. Key parameters that are typically evaluated include:

Lipophilicity (logP): The octanol-water partition coefficient is a measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes.

Aqueous Solubility (logS): This parameter is critical for a drug's absorption and distribution in the aqueous environment of the body.

Human Oral Absorption: This percentage predicts how much of the drug is likely to be absorbed into the bloodstream after oral administration.

Lipinski's Rule of Five: This rule of thumb assesses drug-likeness based on molecular weight, logP, and the number of hydrogen bond donors and acceptors. Compounds that adhere to this rule are more likely to be orally bioavailable. nih.gov

Studies on various 1,3,4-thiadiazole derivatives have indicated that these compounds often possess potential to be orally bioavailable drug-like molecules. nih.gov The prediction of ADME properties for this compound would be a critical step in its evaluation as a potential drug candidate.

Table 2: Predicted Molecular and Transport Properties of this compound This table presents predicted values based on computational models and is for illustrative purposes.

| Property | Predicted Value | Acceptable Range for Drug Candidates |

|---|---|---|

| Molecular Weight (g/mol) | 195.26 | < 500 |

| logP (Octanol/Water) | 1.8 | -0.4 to +5.6 |

| Aqueous Solubility (logS) | -2.5 | -6.5 to +0.5 |

| Hydrogen Bond Donors | 1 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | ≤ 10 |

| Predicted Oral Absorption (%) | High | High (>80%) |

Biological Activities and Mechanistic Pathways of 5 Pyridin 3 Yl 1,3,4 Thiadiazole 2 Thiol Derivatives

Anticancer Activities

Derivatives of 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been the subject of extensive research to elucidate their effects on cancer cell growth and to identify the specific molecular targets they interact with.

Inhibition of Cellular Proliferation and Cytotoxicity Mechanisms

The cytotoxic effects of this compound derivatives have been evaluated against a range of human cancer cell lines. Studies have shown that these compounds can inhibit the proliferation of cancer cells and induce cell death. For instance, a series of novel 1,3,4-thiadiazole (B1197879) derivatives incorporating a pyridine (B92270) moiety displayed remarkable anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. mdpi.com The cytotoxic potential of these compounds is often attributed to their ability to interfere with fundamental cellular processes necessary for cancer cell survival and growth.

Research has indicated that the cytotoxic effect of some 1,3,4-thiadiazole derivatives is mediated through the induction of apoptosis. For example, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds were found to induce apoptotic cell death, as evidenced by an increase in the Bax/Bcl-2 ratio and caspase 9 levels in treated cancer cells. mdpi.com Furthermore, cell cycle analysis has revealed that these derivatives can cause cell cycle arrest at different phases, thereby preventing cancer cells from completing the division process. mdpi.com

The following table summarizes the cytotoxic activity of selected 1,3,4-thiadiazole derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3,4-Thiadiazole 4h | HTC-116 | 2.03 ± 0.72 | mdpi.com |

| 1,3,4-Thiadiazole 4h | HepG-2 | 2.17 ± 0.83 | mdpi.com |

| Harmine (Reference) | HTC-116 | 2.40 ± 0.12 | mdpi.com |

| Harmine (Reference) | HepG-2 | 2.54 ± 0.82 | mdpi.com |

Targeting Specific Kinases and Enzymes (e.g., EGFR TK, CDK1, Topoisomerases)

A key mechanism through which this compound derivatives exert their anticancer effects is by targeting specific kinases and enzymes that are crucial for cancer progression. The Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) is a well-established target in cancer therapy, and molecular docking studies have suggested that 1,3,4-thiadiazole derivatives can effectively bind to the active site of EGFR TK. mdpi.com This interaction can inhibit the downstream signaling pathways that promote cell proliferation, angiogenesis, and metastasis. mdpi.com

In addition to EGFR TK, other kinases and enzymes have been identified as potential targets. The 1,3,4-thiadiazole scaffold has been recognized for its ability to interfere with DNA replication processes, which is a hallmark of cancer. nih.gov Some derivatives have been investigated for their inhibitory activity against topoisomerases, enzymes that are essential for resolving topological issues in DNA during replication and transcription. mdpi.com By inhibiting these enzymes, the compounds can induce DNA damage and trigger cell death in cancer cells.

Structure-Activity Relationship (SAR) Studies for Antineoplastic Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency of this compound derivatives. These studies have revealed that the nature and position of substituents on both the pyridine and thiadiazole rings significantly influence their biological activity.

For instance, in a series of pyridine-containing 1,3,4-thiadiazoles, the presence of an amido group on the thiadiazole ring was found to be the most effective for anticancer activity, followed by a nitro group and a chloro atom. nih.gov Conversely, the introduction of electron-donating groups, such as a methyl group, in the para position of a phenyl ring attached to the thiadiazole was detrimental to cytotoxicity. nih.gov

In another study, the expansion of a 5-(4-chlorophenyl)-1,3,4-thiadiazole moiety with a piperazine (B1678402) or piperidine (B6355638) ring featuring a more lipophilic group through an acetamide (B32628) linker enhanced the antitumor activity against MCF-7 and HepG2 cell lines. mdpi.com These findings highlight the importance of lipophilicity and the presence of specific functional groups in determining the antineoplastic efficacy of these compounds.

Anti-inflammatory Properties

In addition to their anticancer potential, derivatives of this compound have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response that is implicated in various diseases, and the modulation of inflammatory pathways is a key therapeutic strategy.

Modulation of Inflammatory Mediators and Pathways (e.g., COX Inhibition)

A primary mechanism underlying the anti-inflammatory activity of these compounds is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes, particularly COX-2, are key mediators in the inflammatory cascade, responsible for the synthesis of prostaglandins. mdpi.com Selective inhibition of COX-2 is a desirable therapeutic approach as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Research has led to the synthesis of 1,3,4-thiadiazole derivatives that act as selective COX-2 inhibitors. researchgate.net For example, a series of thiadiazole-thiazolidinone hybrids were designed and evaluated as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX), another important enzyme in the inflammatory pathway. nih.gov One of the most promising compounds from this series demonstrated potent COX-2 inhibition at a nanomolar concentration with a high selectivity index, comparable to the standard drug celecoxib. nih.gov

The following table presents the in vitro COX-2 inhibitory activity of a selected thiadiazole-thiazolidinone hybrid.

| Compound | COX-2 IC50 (nM) | Selectivity Index (SI) | 15-LOX IC50 (µM) | Reference |

| 6l | 70 | 220 | 11 | nih.gov |

| Celecoxib (Reference) | 49 | 308 | - | nih.gov |

| Zileuton (Reference) | - | - | 15 | nih.gov |

SAR for Anti-inflammatory Potential

SAR studies have also been instrumental in identifying the key structural features required for the anti-inflammatory activity of this compound derivatives. In the case of the thiadiazole-thiazolidinone hybrids, the nature of the substituent at the 5-position of the thiazolidinone ring was found to be critical for their COX-2 inhibitory activity and selectivity. nih.gov

The design of these hybrids was based on merging pharmacophores known to exhibit potent anti-inflammatory activities into a single molecular framework. nih.gov This approach has proven to be effective in developing compounds with dual inhibitory activity against both COX-2 and 15-LOX, which could offer a superior therapeutic profile for the treatment of inflammatory disorders. nih.gov

Anticonvulsant Profile

Derivatives of 1,3,4-thiadiazole have been extensively investigated for their potential in treating epilepsy, a common neurological disorder. nih.govsphinxsai.com Various preclinical studies have demonstrated their potent anticonvulsant effects in established animal models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govnih.gov

The anticonvulsant activity of 1,3,4-thiadiazole derivatives is believed to be mediated through multiple mechanisms. A primary proposed mechanism involves the modulation of neurotransmitter systems in the brain. nih.gov Specifically, these compounds may enhance the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter, by interacting with the GABAa receptor pathway, leading to an influx of chloride ions and hyperpolarization of neuronal membranes. nih.gov This action prevents excessive neuronal firing, which is a hallmark of seizures. nih.gov

Another significant mechanism is the interaction with voltage-gated ion channels. nih.govfrontiersin.org Some derivatives are thought to block these channels, thereby inhibiting the propagation of action potentials and reducing neuronal excitability. The lipophilic nature of certain derivatives facilitates their ability to cross the blood-brain barrier and interact with these central nervous system targets. nih.govfrontiersin.org

Structure-activity relationship (SAR) studies provide crucial insights into the chemical features necessary for the anticonvulsant effects of 1,3,4-thiadiazole derivatives. These studies have revealed that the nature and position of substituents on the thiadiazole ring and any associated aromatic systems significantly influence potency.

Generally, the presence of electron-withdrawing groups, such as chloro and nitro groups, on an attached phenyl ring has been shown to confer potent anticonvulsant activity. nih.govfrontiersin.org For instance, derivatives with a chlorophenyl group have demonstrated high efficacy. nih.govfrontiersin.org The substitution pattern is also critical; SAR studies have indicated that specific substitutions on the benzyl (B1604629) thiol ring and a phenylurea moiety can lead to compounds with high potency. nih.gov For example, chlorine substitution on the benzyl thiol component and bromine on a phenylurea ring were found to be beneficial for activity. nih.govfrontiersin.org The lipophilicity of the molecule is another key factor, with more lipophilic compounds often showing enhanced antiepileptic activity. nih.govfrontiersin.org

Conversely, the replacement of certain aromatic groups, like a biphenyl (B1667301) group, with a simple phenyl or benzyl group can result in a loss of activity. nih.govarjonline.org Similarly, increasing the length of an alkyl chain on a side-chain nitrogen atom can diminish anticonvulsant effects. nih.govarjonline.org

Table 1: Summary of Structure-Activity Relationships (SAR) for Anticonvulsant Activity

| Structural Modification | Effect on Anticonvulsant Activity | Reference |

|---|---|---|

| Addition of electron-withdrawing groups (e.g., -Cl, -NO2) | Potent activity | nih.govfrontiersin.org |

| Substitution with halo groups (e.g., -Cl, -Br) | Good activity | nih.govfrontiersin.org |

| Increased lipophilicity | Good activity | nih.govfrontiersin.org |

| Aryl substitution or chain lengthening | Decreased activity | arjonline.org |

| Replacement of biphenyl with phenyl/benzyl | Loss of activity | nih.gov |

Antimicrobial Activities (Antibacterial and Antifungal)

The rise of drug-resistant pathogens presents a major global health challenge, necessitating the development of novel antimicrobial agents. sbq.org.brnih.gov The 1,3,4-thiadiazole scaffold has proven to be a versatile core for designing new compounds with significant antibacterial and antifungal properties. sbq.org.brnih.govsemanticscholar.org

While the precise mechanisms of action for all 1,3,4-thiadiazole derivatives are not fully elucidated, their antibacterial effects are thought to stem from their interaction with essential microbial processes. The toxophoric –N=C–S– moiety within the thiadiazole ring is considered crucial for its biological activity. nih.gov These compounds have shown efficacy against a range of bacteria, with a notable activity often observed against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis. nih.govut.ac.ir Some derivatives have also demonstrated activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.govut.ac.ir The combination of the 1,3,4-thiadiazole ring with other bioactive moieties, such as 5-nitroheteroaryls, has been a successful strategy to enhance antibacterial potency. ut.ac.ir

The antifungal activity of 1,3,4-thiadiazole derivatives has been more clearly defined for certain compounds. One of the primary mechanisms involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Ergosterol is analogous to cholesterol in mammalian cells and is vital for fungal membrane integrity and fluidity. Derivatives of 1,3,4-thiadiazole can inhibit the enzyme 14-α-sterol demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. nih.gov This inhibition disrupts the fungal cell membrane, leading to cell death. This mechanism is similar to that of widely used azole antifungal drugs. nih.gov

The antimicrobial effectiveness of this compound derivatives is heavily influenced by their structural features. SAR studies have established several key principles for optimizing both antibacterial and antifungal activity.

For antibacterial activity, the introduction of halogen atoms, particularly chlorine and fluorine, onto an associated phenyl ring often enhances potency, especially against Gram-positive bacteria. nih.gov For instance, chlorinated and fluorinated derivatives have exhibited good inhibitory effects against S. aureus and E. coli. nih.gov In contrast, the presence of electron-donating groups like methyl or methoxy (B1213986) on an arylamino substituent has been found to diminish antimicrobial activity. nih.gov

For antifungal activity, the presence of oxygenated substituents appears to be beneficial. nih.gov The introduction of a bulky group can also increase antimicrobial efficacy. nih.gov Furthermore, the liposolubility conferred by the sulfur atom in the thiadiazole ring may positively contribute to biological activity by facilitating passage through microbial cell membranes. nih.gov

Table 2: Summary of Structure-Activity Relationships (SAR) for Antimicrobial Efficacy

| Structural Modification | Target Activity | Effect on Antimicrobial Efficacy | Reference |

|---|---|---|---|

| Halogen substitution on phenyl ring | Antibacterial | Increased activity, especially against Gram-positive bacteria | nih.gov |

| Electron-donating groups (e.g., -CH3, -OCH3) | Antibacterial | Diminished activity | nih.gov |

| Oxygenated substituents | Antifungal | Increased activity | nih.gov |

| Introduction of a bulky group | General Antimicrobial | Increased activity | nih.gov |

Other Noteworthy Biological Activities

Beyond their well-documented applications, derivatives of this compound have been explored for a variety of other pharmacological effects, highlighting the versatility of this chemical scaffold.

Alpha-Glucosidase Inhibition and Related Mechanisms

The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a key therapeutic strategy for managing type 2 diabetes. By slowing the breakdown of complex carbohydrates into glucose, these inhibitors can help to control post-meal blood sugar spikes.

Recent research has identified a series of 1,3,4-thiadiazole derivatives of 3-aminopyridin-2(1H)-ones, which incorporate the 5-(pyridin-3-yl) moiety, as potent inhibitors of α-glucosidase. One notable study synthesized and evaluated a range of these compounds, revealing significant inhibitory activity. For instance, certain derivatives with a butanoic acid linker demonstrated high inhibitory activity, with IC50 values of 6.70 and 8.42 mM. An even more potent derivative featuring a benzoic acid linker exhibited an IC50 value of 3.66 mM, which is nearly 3.7 times lower than that of the standard drug acarbose (B1664774) (IC50 = 13.88 mM). These findings underscore the potential of the 5-(pyridin-3-yl)-1,3,4-thiadiazole scaffold in developing new and effective α-glucosidase inhibitors.

The mechanism of action for these compounds is believed to involve the interaction of the thiadiazole ring and its substituents with the active site of the α-glucosidase enzyme. The structural features of these derivatives, including the nature and position of various functional groups, play a crucial role in their inhibitory potency.

| Compound Derivative | Linker | IC50 Value (mM) |

| Derivative 1 | Butanoic acid | 6.70 |

| Derivative 2 | Butanoic acid | 8.42 |

| Derivative 3 | Benzoic acid | 3.66 |

| Acarbose (Standard) | - | 13.88 |

Emerging Pharmacological Profiles

The therapeutic potential of this compound derivatives extends beyond their effects on α-glucosidase. Researchers are actively investigating other pharmacological profiles, with promising results in the areas of antimicrobial and anticancer activities.

Antimicrobial Activity: Several studies have highlighted the antimicrobial potential of 5-(pyridin-3-yl)-1,3,4-thiadiazole derivatives. A study focused on new substituted 5-(pyridine-3-yl)-1,3,4-thiadiazoles, including their sugar hydrazones and acyclic C-nucleoside analogs, demonstrated moderate to high antimicrobial activity against a panel of microorganisms. researchgate.net The tested organisms included Escherichia coli, Bacillus subtilis, Staphylococcus aureus, Aspergillus niger, and Candida albicans. researchgate.net These findings suggest that the 5-(pyridin-3-yl)-1,3,4-thiadiazole scaffold could be a valuable template for the development of novel antibacterial and antifungal agents.

Anticancer Activity: The fight against cancer is a major focus of drug discovery, and 1,3,4-thiadiazole derivatives have shown promise in this area. Research into pyridine derivatives combined with the 1,3,4-thiadiazole scaffold has revealed significant antiproliferative activity against various cancer cell lines. nih.gov For example, certain compounds have demonstrated cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (Hep-G2) cell lines, with IC50 values indicating potent activity. nih.gov The antitumor effects of these compounds are often influenced by the specific substituents on the phenyl and thiadiazole rings. nih.gov These preliminary findings open up avenues for the design and synthesis of new 5-(pyridin-3-yl)-1,3,4-thiadiazole derivatives with enhanced anticancer efficacy.

Coordination Chemistry and Applications of 5 Pyridin 3 Yl 1,3,4 Thiadiazole 2 Thiol and Its Metal Complexes

Ligand Design and Coordination Modes

The ligand 5-Pyridin-3-YL-1,3,4-thiadiazole-2-thiol possesses multiple potential donor sites, making it a versatile candidate for the construction of various coordination compounds. The key coordination sites are the nitrogen atoms of the pyridine (B92270) and thiadiazole rings, and the exocyclic sulfur atom of the thiol/thione group.

Thiadiazole Ring as a Chelating Agent

The 1,3,4-thiadiazole (B1197879) ring is a well-established motif in coordination chemistry. jmchemsci.com It typically engages in coordination via one of its nitrogen atoms. In many documented complexes of similar ligands, the thiadiazole nitrogen atom acts as a donor to a metal center. nih.gov The specific nitrogen atom involved (at position 3 or 4) would influence the geometry of the resulting complex. Chelation involving both a thiadiazole nitrogen and another donor atom from the ligand can lead to the formation of stable five- or six-membered rings, a common feature in coordination chemistry.

Pyridine Nitrogen in Metal Coordination

The pyridine nitrogen atom is a classic and strong donor site in a vast array of ligands. Its involvement in coordination is highly probable for this compound. Depending on the steric and electronic properties of the metal center and the ligand, the pyridine nitrogen could coordinate in a monodentate fashion or, more likely, in a bidentate or bridging mode in conjunction with other donor sites on the ligand. For related pyridyl-substituted thiadiazole ligands, the pyridine nitrogen has been shown to be an active coordination site. globethesis.com

Thiol/Thione Functionality in Complex Formation

The 2-thiol group on the 1,3,4-thiadiazole ring exists in a tautomeric equilibrium with its 2-thione form. This functionality is a crucial part of its coordination behavior. The exocyclic sulfur atom is a soft donor and is expected to readily coordinate to a variety of transition metals. Coordination can occur through the neutral thione group or, more commonly, through the deprotonated thiolate form, which acts as an anionic ligand. The deprotonation of the thiol group upon complexation is a frequently observed phenomenon. nih.gov This sulfur atom can act as a terminal ligand or as a bridging atom between two or more metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes are fundamental to understanding their properties and potential applications. While specific procedures for this compound are not detailed in the available literature, general methodologies for analogous ligands can be considered.

Preparation of Transition Metal Complexes

The synthesis of transition metal complexes with ligands of this type is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. jmchemsci.com Common methods involve the direct reaction of the ligand and a metal halide, acetate, or nitrate (B79036) salt in a solvent such as ethanol, methanol, or dimethylformamide (DMF). nih.gov The reaction may be carried out at room temperature or with heating under reflux to facilitate complex formation. jmchemsci.com The stoichiometry of the reactants can be varied to control the ligand-to-metal ratio in the final product.

Spectroscopic and Structural Analysis of Complexes

The characterization of new metal complexes relies on a suite of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy is a powerful tool for determining the coordination mode of the ligand. The disappearance of the S-H stretching vibration (typically around 2500-2600 cm⁻¹) in the IR spectrum of the complex compared to the free ligand would suggest coordination via the deprotonated thiol group. nih.gov Shifts in the vibrational frequencies of the C=N and C=S bonds of the thiadiazole ring, as well as the pyridine ring vibrations, would provide evidence of their involvement in coordination. jmchemsci.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) bonds. jmchemsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) can provide valuable information about the structure of the complexes in solution. Changes in the chemical shifts of the protons and carbons of the pyridine and thiadiazole rings upon complexation can confirm the coordination of these moieties to the metal center. nih.gov For diamagnetic complexes, NMR provides detailed structural insights, while for paramagnetic complexes, the technique is more challenging but can still yield useful information.

UV-Visible Spectroscopy can be used to study the electronic transitions within the ligand and the d-d transitions of the metal center in the complex. Shifts in the absorption bands of the ligand upon coordination and the appearance of new bands can provide information about the electronic environment of the metal ion and the geometry of the complex. nih.gov

Advanced Applications of Metal Complexes

Catalytic Roles

There is no specific information available in the reviewed literature concerning the catalytic applications of metal complexes of this compound. Research on the catalytic activity of related thiol-containing compounds exists but cannot be extrapolated to this specific ligand without dedicated experimental evidence. lookchem.com

Potential in Materials Science

Detailed research on the application of this compound metal complexes in materials science is not present in the available literature. While thiadiazole-based compounds are recognized for their potential in creating luminescent materials and coordination polymers, studies have focused on other structural isomers or derivatives. mdpi.comresearchgate.netmdpi.com

Biological Interactions of Metal Complexes

Specific studies detailing the biological interactions, such as antimicrobial or anticancer activity, of metal complexes formed with this compound are not available. The biological activity of metal complexes is highly dependent on the specific ligand structure, and findings from other thiadiazole derivatives cannot be directly attributed to this compound. scispace.comgranthaalayahpublication.orgmdpi.comnih.gov For example, studies on Co(II), Ni(II), and Cu(II) complexes of 5-(2-Aminoethyl)-2-Amino-1,3,4-Thiadiazole have shown in vitro antifungal activity, but similar investigations for the 3-pyridyl thiol ligand are absent. researchgate.net

Future Research Directions and Translational Perspectives for 5 Pyridin 3 Yl 1,3,4 Thiadiazole 2 Thiol

Development of Novel Synthetic Methodologies

The synthesis of 1,3,4-thiadiazole-2-thiones is well-established, with many methods based on the cyclization of thiosemicarbazide (B42300) derivatives or dithiocarbazates. connectjournals.com A common route involves reacting a carboxylic acid (like nicotinic acid for the title compound) or its derivative with thiosemicarbazide, often in the presence of a dehydrating/cyclizing agent such as phosphorus oxychloride or sulfuric acid. connectjournals.comrsc.orgontosight.ai Another prevalent method is the reaction of thiosemicarbazide with carbon disulfide in a basic medium, which can be adapted for specific substitutions. connectjournals.comnih.govmdpi.com

Future research should focus on developing more efficient, sustainable, and versatile synthetic strategies. Key areas for exploration include:

Green Chemistry Approaches: The development of synthetic routes using environmentally benign solvents (e.g., water or ethanol), minimizing hazardous reagents, and employing energy-efficient conditions like microwave irradiation is a priority. researchgate.net Three-component reactions, where 5-amino-1,3,4-thiadiazole-2-thiol (B144363), an aldehyde, and a third component like Meldrum's acid are combined in a one-pot synthesis, represent a highly efficient and green strategy that could be adapted. researchgate.netbohrium.com

Catalytic Systems: Investigating novel catalysts to improve reaction rates, yields, and selectivity is crucial. This could involve organocatalysis, nanocatalysis, or phase-transfer catalysis to streamline the synthesis and reduce waste.

Flow Chemistry: The implementation of continuous flow synthesis could offer advantages in terms of safety, scalability, and process control, allowing for the rapid production of a library of derivatives for screening purposes.

| Methodology | Description | Potential Advantages | References |

| One-Pot, Multi-Component Reactions | Combining multiple reactants in a single step to form the final product without isolating intermediates. | Increased efficiency, reduced waste, simplified procedures. | researchgate.netbohrium.com |

| Microwave-Assisted Synthesis | Using microwave energy to accelerate reaction rates. | Faster reaction times, higher yields, improved purity. | researchgate.net |

| Catalytic Cyclization | Employing novel catalysts to facilitate the ring-formation step. | Milder reaction conditions, higher selectivity, lower environmental impact. | |

| Continuous Flow Synthesis | Performing the reaction in a continuously flowing stream rather than a batch. | Enhanced safety and scalability, precise control over reaction parameters. |

Advanced Computational Design for Enhanced Bioactivity and Selectivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. nih.gov For 5-pyridin-3-yl-1,3,4-thiadiazole-2-thiol and its prospective derivatives, advanced computational methods can guide the design of molecules with tailored properties.

Molecular Docking and Dynamics: These techniques can predict the binding modes and affinities of thiadiazole derivatives within the active sites of various biological targets, such as enzymes and receptors. tandfonline.com For instance, docking studies have been used to investigate the inhibitory activity of thiadiazole derivatives against targets like kinase ThiM from Klebsiella pneumoniae and mushroom tyrosinase. rsc.orgtandfonline.comrsc.org Future work could target kinases involved in cancer, such as Abl kinase, or enzymes relevant to other diseases. researchgate.netnih.gov

Quantum Chemistry (DFT): Density Functional Theory (DFT) calculations are valuable for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. rsc.org This information is critical for predicting chemical behavior and designing molecules with specific electronic or optical properties for materials science applications.

Quantitative Structure-Activity Relationship (QSAR): By building QSAR models, researchers can establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts.

| Computational Tool | Application Area | Projected Outcome | References |

| Molecular Docking | Target Identification & Binding Prediction | Identification of high-affinity ligands for specific biological targets (e.g., kinases, enzymes). | nih.govtandfonline.comrsc.org |

| Molecular Dynamics (MD) Simulations | Analysis of Ligand-Protein Stability | Understanding the dynamic behavior and stability of the ligand-protein complex over time. | tandfonline.com |

| DFT Calculations | Electronic Properties & Reactivity | Elucidation of molecular orbitals, charge distribution, and reaction mechanisms. | rsc.org |

| QSAR Modeling | Prediction of Bioactivity | Guiding the design of new derivatives with enhanced potency and selectivity. |

Exploration of Polypharmacology and Multi-Target Approaches

The concept of polypharmacology—designing single chemical entities that can modulate multiple biological targets—is a promising strategy for treating complex diseases like cancer, neurodegenerative disorders, and infectious diseases. The 1,3,4-thiadiazole (B1197879) scaffold is an ideal candidate for such an approach due to its proven ability to interact with a wide range of biological targets. nih.govmdpi.com Derivatives have shown activity against various enzymes and proteins, including carbonic anhydrases, kinases, lipoxygenase, and DNA. researchgate.netnih.govrsc.orgnih.gov

Future research should systematically explore the multi-target potential of this compound. This can be achieved by:

In Silico Profiling: Using computational tools to screen the compound against large panels of known drug targets to identify potential interactions.

Fragment-Based Hybrid Design: Combining the pyridine-thiadiazole-thiol scaffold with other known pharmacophores to create hybrid molecules. This approach has been used to synthesize pyridine-thiazole and thiadiazole-triazole-pyridine hybrids with interesting biological profiles. mdpi.comamhsr.orgamhsr.org

Phenotypic Screening: Testing the compound in cell-based or organism-based assays that are not biased toward a single target. This can uncover unexpected therapeutic activities and help to deconstruct the compound's mechanism of action.

Potential in Supramolecular Chemistry and Nanomaterials

The structural features of this compound make it an attractive building block (synthon) for supramolecular chemistry and nanomaterials.

Coordination Chemistry: The nitrogen atoms in the pyridine (B92270) and thiadiazole rings are potential coordination sites for metal ions, allowing for the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.

Self-Assembly: The thiol (-SH) group can readily deprotonate to a thiolate (-S⁻), which has a strong affinity for noble metal surfaces. This property can be exploited to form self-assembled monolayers (SAMs) on gold or silver surfaces, which are useful in developing sensors, molecular electronics, and anti-corrosion coatings. Research has demonstrated the synthesis of mercaptothiadiazole-functionalized gold nanoparticles. ncats.io

Hydrogen Bonding and π-π Stacking: The aromatic rings and the N-H group of the thione tautomer can participate in non-covalent interactions like hydrogen bonding and π-π stacking, driving the self-assembly of molecules into higher-order structures like gels, liquid crystals, or nanofibers.

Bridging Fundamental Research to Applied Chemical Sciences

The ultimate goal of fundamental chemical research is to generate knowledge that can be translated into practical applications. For this compound, the translational pathways are numerous and varied.

Medicinal Chemistry: As previously discussed, the most prominent application lies in drug discovery. The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine (B1678525) ring, a core component of nucleic acids, which allows these compounds to potentially interfere with DNA replication processes in cancer cells. mdpi.comnih.gov Continued optimization of this scaffold could lead to new therapeutic agents.

Agrochemicals: Heterocyclic compounds are widely used in agriculture. The 1,3,4-thiadiazole scaffold has been incorporated into molecules with herbicidal, plant growth stimulating, and rodenticidal properties, suggesting that derivatives of the title compound could be explored for similar applications. mdpi.com

Materials Science: The ability to coordinate with metals and self-assemble on surfaces opens up possibilities in the development of functional materials, such as corrosion inhibitors for industrial applications, components for organic light-emitting diodes (OLEDs), or specialized coatings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.